Kadsuphilin A
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Overview
Description
Kadsuphilin A is a dibenzocyclooctadiene lignan isolated from the plant Kadsura coccinea. This compound is part of a larger group of lignans known for their diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties .
Preparation Methods
Kadsuphilin A can be isolated from the EtOAc fraction of the 80% acetone extract of Kadsura coccinea. The extraction process involves drying the roots of Kadsura coccinea, followed by extraction with 80% acetone. The EtOAc fraction is then subjected to various chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Kadsuphilin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Kadsuphilin A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interact with key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Kadsuphilin A is unique among lignans due to its specific structural features and biological activities. Similar compounds include Kadsuphilin B, Kadsurain A, and Kadsurain B, which also exhibit significant biological activities but differ in their chemical structures and specific effects .
Properties
Molecular Formula |
C32H34O8 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C32H34O8/c1-18-14-21-15-23(34-3)29(35-4)31(36-5)26(21)27-22(16-24-30(32(27)37-6)39-17-38-24)28(19(18)2)40-25(33)13-12-20-10-8-7-9-11-20/h7-13,15-16,18-19,28H,14,17H2,1-6H3/b13-12+/t18-,19-,28-/m1/s1 |
InChI Key |
QWIXWIQRZHRKNQ-OFJKUSFOSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C=CC5=CC=CC=C5)OCO4)OC)OC)OC)OC |
Origin of Product |
United States |
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